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Compound of Interest

Compound Name: Nevirapine Dimer

Cat. No.: B587509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical

techniques employed in the structural elucidation of nevirapine and its dimeric forms.

Understanding the three-dimensional architecture of these molecules is paramount for

comprehending their physicochemical properties, informing drug development strategies, and

ensuring the quality and stability of the active pharmaceutical ingredient. This document details

the experimental protocols for key analytical methods, presents quantitative data in a

structured format, and visualizes experimental workflows for enhanced clarity.

X-ray Crystallography: The Gold Standard for Solid-
State Structure
X-ray crystallography stands as the definitive method for determining the precise atomic

arrangement of crystalline solids, providing unambiguous information on bond lengths, bond

angles, and conformational geometry. Centrosymmetric, hydrogen-bonded nevirapine dimers
have been observed in various crystal structures, often in solvated forms.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for the crystallographic analysis of a nevirapine dimer is as

follows:
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Crystal Growth: High-quality single crystals are grown from a supersaturated solution of

nevirapine. This can be achieved through techniques such as slow evaporation, vapor

diffusion, or cooling crystallization.[2][3] The choice of solvent is critical and can influence the

resulting crystal form and the inclusion of solvent molecules in the crystal lattice.[1]

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the

crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The crystal structure is then solved using direct methods

or Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic information for nevirapine and its solvates, some of which contain dimers, has

been deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]
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Caption: Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution, providing information about the chemical environment, connectivity, and spatial
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proximity of atoms. Both 1D and 2D NMR experiments are crucial for the structural analysis of

nevirapine and its dimers.

Experimental Protocol: 1D and 2D NMR
The following outlines a general protocol for NMR analysis of a nevirapine dimer:

Sample Preparation: A solution of the nevirapine dimer is prepared in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃). The concentration is optimized to ensure a good signal-to-

noise ratio while avoiding aggregation.

1D NMR (¹H and ¹³C):

¹H NMR provides information on the number and type of protons and their neighboring

atoms.

¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically through 2-3 bonds).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms that are

separated by 2-3 bonds, providing information on the connectivity of different parts of the

molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in

space (< 5 Å), which is critical for determining the 3D structure and the interface of the

dimer.

Quantitative Data: NMR Chemical Shifts
The following table presents a summary of experimental and predicted ¹H and ¹³C NMR

chemical shifts for the nevirapine monomer. The chemical shifts for the dimer would be
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expected to show some differences, particularly for the atoms at the dimer interface.

Atom
¹H Chemical Shift

(ppm) - Experimental

¹³C Chemical Shift

(ppm) - Experimental

¹³C Chemical Shift

(ppm) - Predicted

(DFT)

C2 - 144.3 144.6

C4 - 151.7 151.4

C4a - 119.8 118.8

C5a - 142.1 142.0

C6 7.91 128.9 129.2

C7 7.15 120.5 120.1

C8 7.50 131.6 131.8

C9 7.21 120.0 119.7

C9a - 140.4 140.2

C10a - 111.4 111.6

C11 - 161.8 161.4

N1 8.35 - -

N3 - - -

N5 - - -

N10 - - -

C-CH₃ 2.12 16.9 17.1

N-CH(CH₂)₂ 3.51 (CH), 1.25 (CH₂) 51.2 (CH), 22.5 (CH₂) 51.4 (CH), 22.7 (CH₂)

Data adapted from published studies.[1][3]
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Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry: Confirming Molecular Weight
and Connectivity
Mass spectrometry (MS) is an essential tool for determining the molecular weight of the

nevirapine dimer and for obtaining structural information through fragmentation analysis.

Experimental Protocol: LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is highly effective

for analyzing nevirapine and its derivatives.

Chromatographic Separation: The sample is injected into a liquid chromatograph to separate

the nevirapine dimer from other components.

Ionization: The separated components are introduced into the mass spectrometer and

ionized, typically using electrospray ionization (ESI).

MS1 Analysis: The first mass analyzer (MS1) separates the ions based on their mass-to-

charge ratio (m/z), allowing for the determination of the molecular weight of the dimer.
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Fragmentation: The ion corresponding to the nevirapine dimer is selected and subjected to

collision-induced dissociation (CID) to induce fragmentation.

MS2 Analysis: The resulting fragment ions are separated in the second mass analyzer

(MS2), providing a fragmentation pattern that can be used to deduce the structure and

connectivity of the dimer.

Computational Modeling: In Silico Insights
Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics

(MD) simulations, provide valuable theoretical insights that complement experimental data.

Methodologies
Density Functional Theory (DFT): DFT calculations, often using functionals like B3LYP with

basis sets such as 6-31G(d,p), can be employed to:

Optimize the geometry of the nevirapine dimer to find its lowest energy conformation.[4]

[5]

Calculate theoretical NMR chemical shifts, which can aid in the assignment of

experimental spectra.[4][6]

Predict vibrational frequencies to assist in the interpretation of infrared and Raman

spectra.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic

behavior of the nevirapine dimer in solution, providing insights into its conformational

flexibility and stability.
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Caption: Workflow for Computational Modeling.

By integrating these powerful analytical and computational techniques, a comprehensive and

detailed structural understanding of the nevirapine dimer can be achieved. This knowledge is

fundamental for the rational design of new drug candidates, the optimization of formulation

strategies, and the control of drug substance and product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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